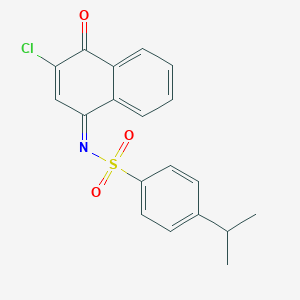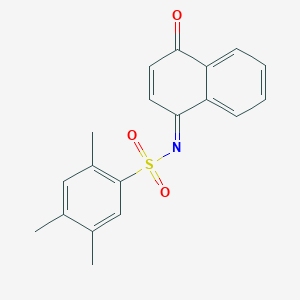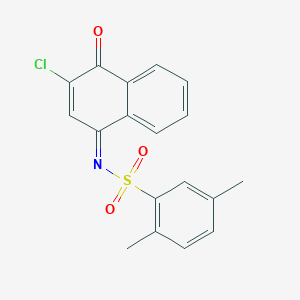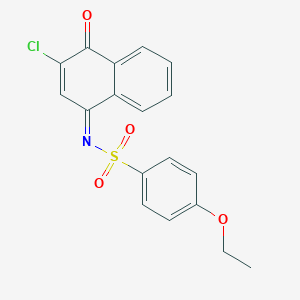
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide, also known as CAY10505, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CAY10505 belongs to the class of small molecules that can selectively inhibit the activity of certain enzymes, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide involves the selective inhibition of certain enzymes, such as AKR1C3, by binding to their active sites. This leads to a decrease in the activity of these enzymes, which in turn affects various cellular processes, such as cell growth and survival.
Biochemical and Physiological Effects:
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation and induction of apoptosis, as mentioned above. Additionally, N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide has been found to inhibit the activity of other enzymes, such as 5α-reductase, which is involved in the synthesis of dihydrotestosterone, a hormone that plays a role in the development of prostate cancer.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide in lab experiments is that it is a small molecule that can be easily synthesized and purified. Additionally, N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide has been shown to have high selectivity for certain enzymes, making it a useful tool for studying their biological functions. One limitation of using N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide is that it may have off-target effects on other enzymes or cellular processes, which can complicate data interpretation.
Future Directions
There are several future directions for research on N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide, including the development of more potent and selective inhibitors of AKR1C3 and other enzymes. Additionally, further studies are needed to investigate the potential therapeutic applications of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide in cancer and other diseases. Finally, the use of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide in combination with other drugs or therapies should be explored, as it may enhance their efficacy and reduce side effects.
Synthesis Methods
The synthesis of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide involves several steps, including the condensation of 3-chloro-4-hydroxy-1-naphthaldehyde with 4-isopropylbenzenesulfonamide, followed by the addition of a base to form the final product. The yield of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide can be improved by optimizing the reaction conditions, such as the choice of solvent and reaction temperature.
Scientific Research Applications
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide has been studied extensively in the field of cancer research, as it has been shown to inhibit the activity of several key enzymes involved in cancer cell growth and survival. For example, N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide has been found to inhibit the activity of the enzyme AKR1C3, which is overexpressed in several types of cancer, including prostate, breast, and lung cancer. Inhibition of AKR1C3 by N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide has been shown to reduce cancer cell proliferation and induce apoptosis.
properties
IUPAC Name |
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-4-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3S/c1-12(2)13-7-9-14(10-8-13)25(23,24)21-18-11-17(20)19(22)16-6-4-3-5-15(16)18/h3-12H,1-2H3/b21-18- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFXZHXLRZYXBX-UZYVYHOESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2-thiophenesulfonamide](/img/structure/B491734.png)

![Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491738.png)
![Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491751.png)


![Butyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491781.png)
![Pentyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491783.png)
![Pentyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491784.png)
![Pentyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491785.png)
![Butyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491793.png)


![N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491822.png)